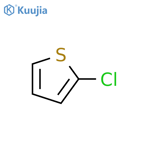

Redox-Divergent Construction of (Dihydro)thiophenes with DMSO

,

Angewandte Chemie,

2021,

60(45),

24284-24291